1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride
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Overview
Description
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanol moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride typically involves the reaction of 4-(Piperidin-4-yl)phenyl)ethanol with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction is usually performed in a suitable solvent such as ethanol or methanol to facilitate the dissolution of reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(Piperidin-4-yl)benzaldehyde or 4-(Piperidin-4-yl)benzoic acid.
Reduction: 1-(4-(Cyclohexyl)phenyl)ethanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- **4-(Piperidin-4-yl)phenyl)methanol hydrochloride
- **2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- **3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride .
Uniqueness
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of a piperidine ring and a phenyl group connected to an ethanol moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
1-(4-piperidin-4-ylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(15)11-2-4-12(5-3-11)13-6-8-14-9-7-13;/h2-5,10,13-15H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPYTTIRQSEREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCNCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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